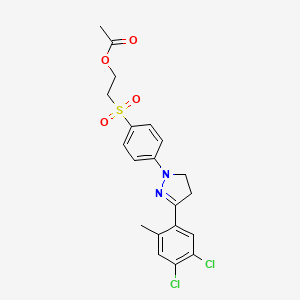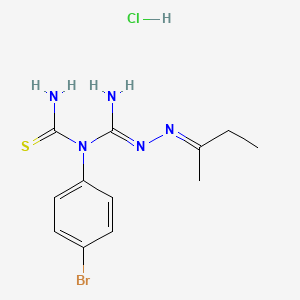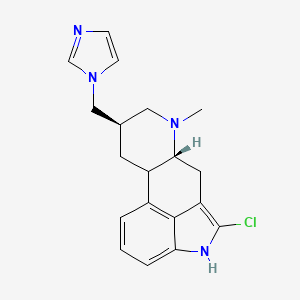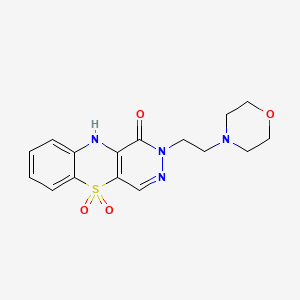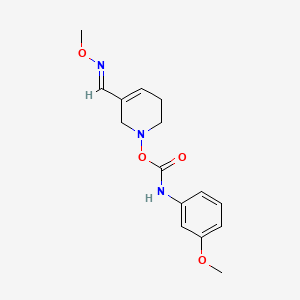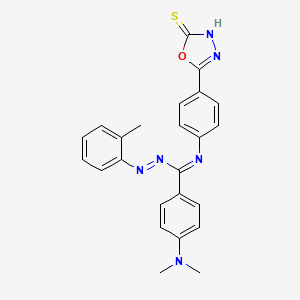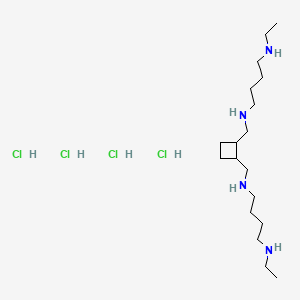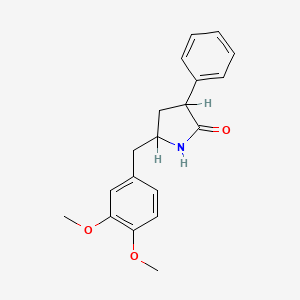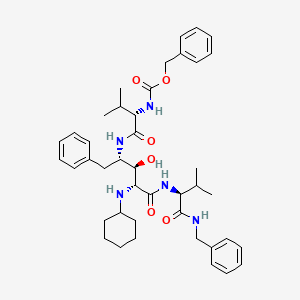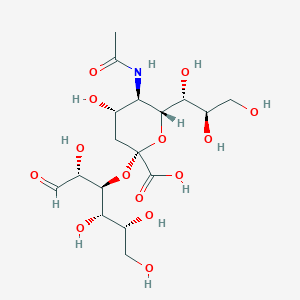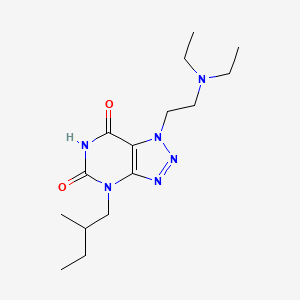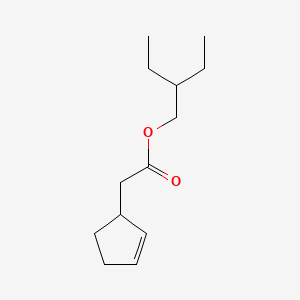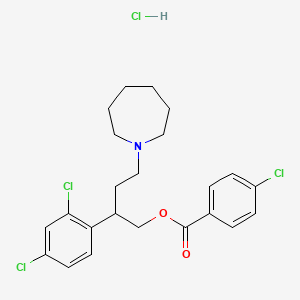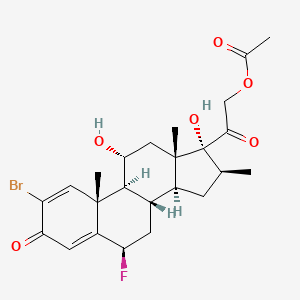
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate is a synthetic corticosteroid derivative It is characterized by its unique structure, which includes bromine and fluorine atoms, as well as multiple hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate involves multiple steps, starting from a suitable steroid precursor. The introduction of bromine and fluorine atoms is typically achieved through halogenation reactions, while the hydroxyl groups are introduced via hydroxylation reactions. The acetylation of the hydroxyl group at the 21st position is carried out using acetic anhydride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce carbonyl groups to hydroxyl groups.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of other complex steroid derivatives.
Biology: This compound is studied for its potential effects on cellular processes and signaling pathways.
Medicine: It is investigated for its anti-inflammatory and immunosuppressive properties, making it a candidate for treating various inflammatory and autoimmune diseases.
Industry: The compound is used in the development of pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
The mechanism of action of 2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate involves binding to glucocorticoid receptors in cells. This binding leads to the activation or repression of specific genes involved in inflammatory and immune responses. The molecular targets include various transcription factors and signaling molecules that regulate these pathways.
類似化合物との比較
Similar Compounds
- 6alpha,9alpha-difluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-propionate
- 9-fluoro-11beta,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate
Uniqueness
2-Bromo-6beta-fluoro-11alpha,17,21-trihydroxy-16beta-methylpregna-1,4-diene-3,20-dione 21-acetate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its biological activity and chemical reactivity compared to other similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
60864-74-6 |
|---|---|
分子式 |
C24H30BrFO6 |
分子量 |
513.4 g/mol |
IUPAC名 |
[2-[(6R,8S,9S,10S,11R,13S,14S,16S,17R)-2-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C24H30BrFO6/c1-11-5-14-13-6-17(26)15-7-18(28)16(25)8-22(15,3)21(13)19(29)9-23(14,4)24(11,31)20(30)10-32-12(2)27/h7-8,11,13-14,17,19,21,29,31H,5-6,9-10H2,1-4H3/t11-,13-,14-,17+,19+,21+,22-,23-,24-/m0/s1 |
InChIキー |
JGHVFJUALVMUCA-SMOOVBRJSA-N |
異性体SMILES |
C[C@H]1C[C@H]2[C@@H]3C[C@H](C4=CC(=O)C(=C[C@@]4([C@H]3[C@@H](C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)O)C)Br)F |
正規SMILES |
CC1CC2C3CC(C4=CC(=O)C(=CC4(C3C(CC2(C1(C(=O)COC(=O)C)O)C)O)C)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


